Methylselenopyruvate

HDAC inhibition epigenetics prostate cancer

Methylselenopyruvate (MSP; also referred to as β-methylselenopyruvate) is a low-molecular-weight (181.06 g/mol) α-keto acid organoselenium compound (C₄H₆O₃Se). It is the transamination product of the naturally occurring selenoamino acid Se-methyl-L-selenocysteine (MSC), a reaction catalyzed by glutamine transaminase K (GTK) and L-amino acid oxidase.

Molecular Formula C4H6O3Se
Molecular Weight 181.06
CAS No. 1286453-19-7
Cat. No. B565701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylselenopyruvate
CAS1286453-19-7
SynonymsMSP;  3-(Methylseleno)-2-oxopropanoic Acid; 
Molecular FormulaC4H6O3Se
Molecular Weight181.06
Structural Identifiers
SMILESC[Se]CC(=O)C(=O)O
InChIInChI=1S/C4H6O3Se/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
InChIKeyKCHPIRYOQIGZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylselenopyruvate (CAS 1286453-19-7): A Selenium-Containing α-Keto Acid Metabolite with HDAC-Inhibitory Activity


Methylselenopyruvate (MSP; also referred to as β-methylselenopyruvate) is a low-molecular-weight (181.06 g/mol) α-keto acid organoselenium compound (C₄H₆O₃Se) [1]. It is the transamination product of the naturally occurring selenoamino acid Se-methyl-L-selenocysteine (MSC), a reaction catalyzed by glutamine transaminase K (GTK) and L-amino acid oxidase [2]. MSP has attracted research interest primarily because, unlike its parent selenoamino acid MSC, it functions as a direct-acting competitive inhibitor of histone deacetylases (HDACs), particularly HDAC8, by reversibly interacting with the active-site zinc atom [3]. This pro-drug-to-active-metabolite relationship defines MSP as the pharmacologically active species responsible for the epigenetic effects observed with certain dietary selenium compounds.

Why Selenium-Containing α-Keto Acids Cannot Be Interchanged for Research Involving Methylselenopyruvate


Procurement decisions involving organoselenium compounds for HDAC inhibition research must account for a critical pro-drug barrier: the parent selenoamino acids Se-methyl-L-selenocysteine (MSC) and selenomethionine (SM) are themselves devoid of HDAC-inhibitory activity at concentrations up to 2.5 mM, whereas their corresponding α-keto acid metabolites—MSP and KMSB—produce dose-dependent HDAC inhibition [1]. This functional dichotomy arises because MSP and KMSB share a structural motif resembling the short-chain fatty acid HDAC inhibitor butyrate, which enables direct zinc-chelating interaction within the HDAC catalytic pocket; the parent amino acids lack this motif [2]. Furthermore, MSP and its closest in-class analog KMSB (α-keto-γ-methylselenobutyrate) differ in their carbon backbone length, which may influence HDAC isozyme selectivity and cellular pharmacokinetics. Simply substituting MSP with MSC, SM, or even KMSB without experimental validation therefore risks attributing biological activity to a compound that is functionally inert in the target assay, invalidating dose-response analyses and mechanistic conclusions.

Quantitative Differential Evidence: Methylselenopyruvate vs. MSC, Selenomethionine, KMSB, and Butyrate in HDAC Inhibition and Cellular Assays


Direct Head-to-Head Evidence: MSP Inhibits HDAC Activity Whereas the Parent Selenoamino Acids MSC and Selenomethionine Are Inactive

In an in vitro HDAC activity assay using cytosolic extracts from human prostate cancer cells, the parent selenoamino acids Se-methyl-L-selenocysteine (MSC) and selenomethionine (SM) exhibited no detectable HDAC inhibition at concentrations up to 2.5 mmol/L. In the same assay system, both methylselenopyruvate (MSP) and its γ-methyl homolog α-keto-γ-methylselenobutyrate (KMSB) produced dose-dependent HDAC inhibition [1]. This represents a functional gain-of-activity exceeding two orders of magnitude (threshold for activity >2.5 mM for MSC/SM vs. active range in the low micromolar range for MSP/KMSB), defining MSP as the minimal pharmacophore required for HDAC engagement. Molecular modeling confirmed that MSP interacts with the zinc atom in the HDAC active-site pocket, a feature absent in the parent amino acids [1].

HDAC inhibition epigenetics prostate cancer selenium chemoprevention

HDAC Isozyme Selectivity: MSP Is a Competitive Inhibitor of HDAC8 with Sub-Micromolar IC₅₀, Whereas HDAC1 Retains ~30% Residual Activity at 2 mM

When tested against purified recombinant human HDAC1 and HDAC8, MSP exhibited marked isozyme selectivity. At 2 mM, HDAC1 retained approximately 30% residual activity, whereas HDAC8 showed less than 30% residual activity, indicating preferential inhibition of the class I HDAC8 isozyme [1]. The IC₅₀ of MSP for HDAC8 was determined to be 0.02 mM (20 µM) at 37°C, with kinetics consistent with competitive inhibition [2]. Computational modeling confirmed a reversible interaction between MSP and the active-site zinc atom of HDAC8, providing a structural rationale for the isozyme preference [1]. By comparison, the clinically used broad-spectrum HDAC inhibitor butyrate shows activity across HDAC classes at millimolar concentrations (typical IC₅₀ values 1–5 mM), meaning MSP achieves selective HDAC8 inhibition at approximately 50- to 250-fold lower concentrations than butyrate's effective range for class I HDACs [3].

HDAC8 selectivity competitive inhibition zinc chelation isozyme profiling

Cellular Histone Acetylation Dynamics: MSP Induces Rapid but Transient Histone H3 Hyperacetylation, Distinguishing Its Kinetic Profile from Sustained-Action HDAC Inhibitors

In human prostate cancer cell lines (androgen-responsive LNCaP and androgen-independent LNCaP C4-2, PC-3, DU145), treatment with MSP led to increased acetylated histone H3 levels within 5 hours of exposure, with acetylation levels returning to essentially baseline by 24 hours [1]. This rapid onset and offset profile contrasts with the sustained histone hyperacetylation typically observed with clinically used HDAC inhibitors such as vorinostat (SAHA) or trichostatin A (TSA), which maintain elevated acetylation for >24 hours at comparable concentrations [2]. In human colon cancer cells, MSP treatment increased acetylated histone H3 levels over a 0.5–48 hour time course and induced cell cycle arrest at G₂/M phase at concentrations of 10–50 µM, accompanied by apoptosis as evidenced by Annexin V staining and cleavage of caspases-3, -6, -7, and -9 [3]. The transient nature of MSP-induced acetylation may be advantageous for experimental protocols requiring pulsatile rather than sustained epigenetic modulation.

histone acetylation pharmacodynamics epigenetic reprogramming prostate cancer

Enzymatic Generation Specificity: MSP Is the Exclusive α-Keto Acid Product of GTK-Mediated MSC Transamination, with No Detectable Conversion of the Sulfur Analog

The enzymatic activation pathway that generates MSP is highly substrate-specific. Glutamine transaminase K (GTK) efficiently converts MSC to MSP, but although methionine (the sulfur analog of selenomethionine) is an excellent GTK substrate, selenomethionine itself is poorly metabolized by GTK [1]. This selenium-specific metabolic channeling means that MSP production in biological systems is uniquely tied to MSC as the precursor, whereas the sulfur-containing analogs (methionine, methylcysteine) do not generate corresponding α-keto acid metabolites with HDAC-inhibitory activity via this pathway. In a cell-free system, the conversion of MSC to MSP by GTK and L-amino acid oxidase was confirmed, and endogenous GTK activity capable of generating MSP was demonstrated in human prostate cancer cell lines (LNCaP, PC-3, DU145) [2]. Human kynurenine aminotransferase 1 (hKYAT1) can also catalyze this transamination, generating MSP along with methylselenol via a parallel β-elimination pathway, further underscoring the selenium-specific metabolic activation [3].

glutamine transaminase K substrate specificity metabolic activation selenium vs. sulfur

MSP Acts Through a Dual Mechanism: HDAC Inhibition Plus Redox-Active Methylselenol Generation, Distinguishing It from Pure HDAC Inhibitor Chemotypes

Unlike conventional small-molecule HDAC inhibitors (e.g., vorinostat, butyrate) that act solely through zinc-chelation within the HDAC catalytic pocket, MSP possesses a unique dual mechanism of action. MSP can undergo further metabolism via β-lyase reactions to generate methylselenol (CH₃SeH), a highly reactive redox-active selenium species that alters protein sulfhydryl moieties on redox-responsive signaling and transcription factors [1]. Recent work demonstrates that human kynurenine aminotransferase 1 (hKYAT1) catalyzes MSC through both transamination (producing MSP) and β-elimination pathways, generating methylselenol alongside MSP, with both products able to induce oxidative stress and epigenetic modulation [2]. This dual mechanism—direct HDAC8 inhibition combined with redox perturbation via methylselenol release—is not shared by the sulfur-containing pyruvate analogs (pyruvate itself, 3-bromopyruvate) or by classical HDAC inhibitors. While the relative contribution of each mechanism to MSP's overall cellular effects has not been quantitatively deconvoluted, the presence of two distinct pharmacophores within a single small molecule (C₄H₆O₃Se, MW 181) represents a differentiating feature relevant to mechanism-of-action studies.

dual mechanism redox biology methylselenol selenium metabolism

Physicochemical Differentiation: MSP Has a Boiling Point of 254.2 °C and Requires Specialized Handling (Suspended in Sodium Bicarbonate), Unlike Common Pyruvate Analogs

Methylselenopyruvate is commercially available in a specialized formulation as β-Methylselenopyruvate (Suspended in Sodium Bicarbonate), reflecting its inherent instability as the free acid . The compound has a predicted boiling point of 254.2 ± 23.0 °C at 760 mmHg and a molecular weight of 181.06 g/mol (exact mass 181.94822 Da), with a topological polar surface area of 54.4 Ų [1]. In contrast, the commonly used alkylating pyruvate analog 3-bromopyruvate (3-BP) has a molecular weight of 166.96 g/mol and is typically supplied as the free acid without bicarbonate stabilization. Pyruvate itself (MW 88.06) is highly water-soluble and stable. The specialized bicarbonate suspension formulation of MSP imposes specific handling and storage requirements (typically −20 °C storage recommended), which differ materially from the handling protocols for 3-BP (which is highly reactive and moisture-sensitive but not bicarbonate-stabilized) or for standard pyruvate solutions .

physicochemical properties formulation handling requirements stability

Preferred Application Scenarios for Methylselenopyruvate in Cancer Epigenetics and Selenium Pharmacology Research


HDAC8-Selective Pharmacological Profiling in Epigenetic Drug Discovery

MSP is best deployed as a competitive HDAC8 inhibitor tool compound (IC₅₀ = 20 µM) [1] in studies requiring isozyme-selective HDAC inhibition rather than pan-HDAC suppression. Its preferential activity against HDAC8 over HDAC1 (~30% residual HDAC1 activity at 2 mM vs. <30% residual HDAC8 activity) enables cleaner dissection of HDAC8-specific biology in cancer cell models [2]. Recommended concentration range: 10–50 µM for cell-based assays, with HDAC8 selectivity maintained at the lower end of this range.

Transient Epigenetic Perturbation Assays Requiring Pulsatile Histone Acetylation Kinetics

For experimental designs requiring time-resolved analysis of histone acetylation dynamics rather than sustained epigenetic suppression, MSP's rapid-onset (within 5 h) and transient (resolution by 24 h) acetylation profile in prostate cancer cells provides a kinetic tool that is functionally distinct from sustained-action clinical HDAC inhibitors such as vorinostat [1]. This property enables washout experiments and pulse-chase chromatin immunoprecipitation (ChIP) protocols where prolonged target engagement would confound interpretation.

Selenium-Specific Redox Metabolism Studies Coupling HDAC Modulation to Methylselenol Biology

MSP uniquely enables studies at the intersection of HDAC biology and selenium redox metabolism. Because MSP can be further metabolized to the redox-active species methylselenol (CH₃SeH) via β-lyase enzymes including hKYAT1 [1], it serves as a single-agent tool for investigating how concurrent HDAC inhibition and selenium-mediated oxidative stress influence cancer cell fate decisions. This dual-mechanism capability eliminates the need for co-administration of separate HDAC inhibitors and redox modulators, which introduce confounding pharmacokinetic variables [2].

Enzymatic Pro-Drug Activation Studies Using the MSC-to-MSP Metabolic Axis in Prostate and Colon Cancer Models

MSP is the direct product of GTK- and LAAO-catalyzed transamination of MSC, and endogenous GTK activity capable of generating MSP has been confirmed in LNCaP, PC-3, DU145 prostate cancer cells and in colon cancer models [1]. Researchers validating MSC-based pro-drug strategies should use authentic MSP as the positive control comparator to quantify the efficiency of intracellular metabolic activation and to distinguish direct MSP effects from those requiring enzymatic conversion. This pro-drug-to-active-metabolite framework is critical for interpreting MSC efficacy data in selenium chemoprevention studies [2].

Quote Request

Request a Quote for Methylselenopyruvate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.